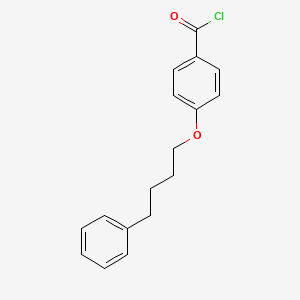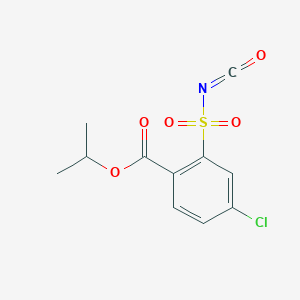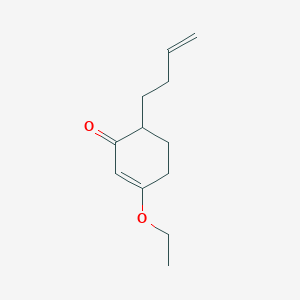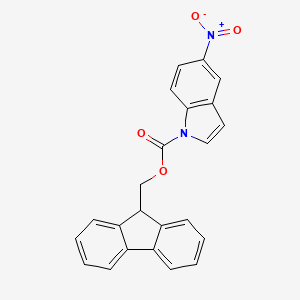
4-(4-phenylbutoxy)benzoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylbutoxy)benzoyl Chloride is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-phenylbutoxy) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylbutoxy)benzoyl Chloride typically involves the reaction of 4-(4-phenylbutoxy)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
Preparation of 4-(4-phenylbutoxy)benzoic acid: This can be synthesized through the ring opening of tetrahydrofuran, followed by Friedel-Crafts alkylation, halogenation, condensation, and hydrolysis.
Conversion to this compound: The 4-(4-phenylbutoxy)benzoic acid is then reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are essential to achieve the desired product quality. The process involves large-scale reactions in specialized reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
4-(4-Phenylbutoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-phenylbutoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(4-Phenylbutoxy)benzoic acid: Formed by hydrolysis.
科学的研究の応用
4-(4-Phenylbutoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(4-phenylbutoxy)benzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
類似化合物との比較
Similar Compounds
4-Phenylazobenzoyl Chloride: Similar in structure but contains an azo group instead of the phenylbutoxy group.
Benzoyl Chloride: The parent compound without the phenylbutoxy substitution.
Uniqueness
4-(4-Phenylbutoxy)benzoyl Chloride is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzoyl chloride derivatives may not be effective.
特性
CAS番号 |
108807-05-2 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC名 |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
InChIキー |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![L-Valine, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-](/img/structure/B8660401.png)









